![molecular formula C12H17ClN2O B2837541 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2202077-73-2](/img/structure/B2837541.png)
5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine” is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of pyridine derivatives, including “this compound”, often involves the use of Grignard reagents . The Grignard reagents are added to pyridine N-oxides in THF at room temperature, and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC1CCCN1COC2=NC=CC(=C2)Cl.
Chemical Reactions Analysis
Pyridine-containing compounds, including “this compound”, have been used in various chemical reactions. For instance, they have been used in the Suzuki-Miyaura coupling , a reaction that forms a carbon-carbon bond between two partners, typically an aryl or vinyl halide and an organoboron compound .
Scientific Research Applications
Role in Medicinal Chemistry and Drug Development
Compounds with similar structural motifs to 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine often find utility in medicinal chemistry and drug development. For instance, the design and synthesis of bioactive molecules incorporating piperidine rings, such as Pyrrolidine in Drug Discovery, highlight the versatility of nitrogen heterocycles in creating compounds for treating human diseases. These molecules offer significant benefits due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of drug candidates, potentially leading to novel therapeutics with varied biological profiles (Li Petri et al., 2021).
Contributions to Synthetic Chemistry
The compound's structure suggests potential applications in synthetic chemistry, particularly in the synthesis of complex molecules. Chlorogenic acids, despite not being structurally similar, exemplify the utility of specific functional groups in creating compounds with antioxidant, anti-inflammatory, and antimicrobial properties. These properties are crucial in developing dietary supplements and functional foods, emphasizing the role of such compounds in both health and food preservation sectors (Santana-Gálvez et al., 2017).
Environmental and Analytical Applications
The structural analogs of this compound might also serve in environmental and analytical chemistry. For instance, the study of quinoline and its derivatives as corrosion inhibitors underlines the importance of nitrogenous heterocyclic compounds in protecting metals against corrosion. These findings can inform the development of new anticorrosive materials, showcasing how structural elements similar to those in this compound can lead to significant industrial applications (Verma et al., 2020).
Future Directions
Pyridine derivatives, including “5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine”, have shown potential in various fields, particularly in medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Anti-HIV activity : A brief review of the biological potential of indole derivatives. (2020, December 12). Fujian Journal of Pharmaceutical Sciences
- Protodeboronation : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation. (2019). Chemical Science, 10(34), 7915-7920
- Compound information : 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine. Sigma-Aldrich
properties
IUPAC Name |
5-chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15-6-2-3-10(8-15)9-16-12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBITZCQZMMSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)
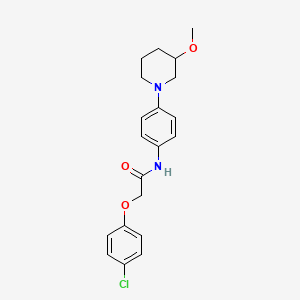
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2837464.png)

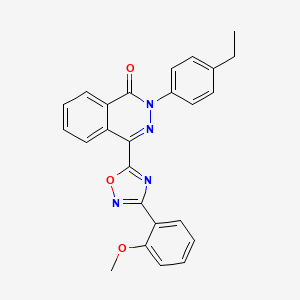
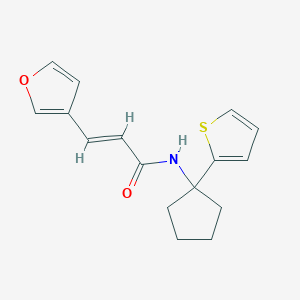
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2837469.png)
![N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide](/img/structure/B2837470.png)
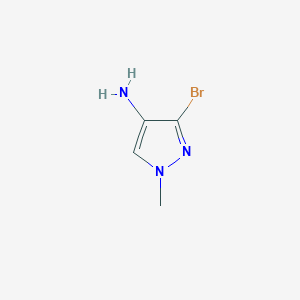

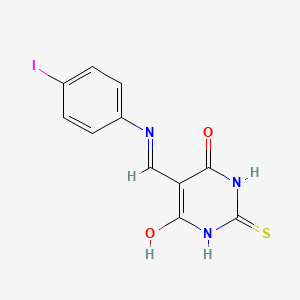
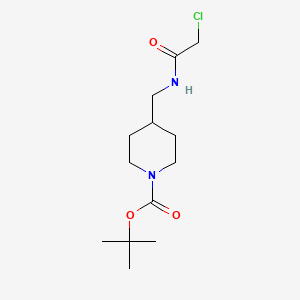
![2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2837478.png)
![N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2837479.png)